Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Overview
Description
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, also known as 5-(trichlorosilyl)-2-norbornene, is a chemical compound with the molecular formula C10H15Cl3Si and a molecular weight of 257.68 g/mol . It is a colorless liquid with a pungent odor, denser than water, and soluble in organic solvents . This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane can be synthesized through several methods. One common approach involves the reaction of 5-norbornene-2-ylmagnesium bromide with trichlorosilane . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to reflux, and the product is purified through distillation or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product . These methods often require precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkoxy or amino groups, using appropriate reagents.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The compound can be used as a monomer in the polymerization process to form organosilicon polymers with unique properties.
Common reagents used in these reactions include Grignard reagents, halogens, and hydrogen halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane involves its ability to react with various nucleophiles and electrophiles. The trichlorosilyl group is highly reactive and can undergo substitution reactions with nucleophiles, such as alcohols and amines . The double bond in the norbornene ring can participate in addition reactions with electrophiles, leading to the formation of new chemical bonds . These reactions enable the compound to modify surfaces and form new materials with desired properties.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane can be compared with similar compounds, such as:
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: This compound has ethoxy groups instead of chloro groups, making it less reactive but more stable.
Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane: Similar to the triethoxysilane derivative, this compound has methoxy groups, which also provide increased stability compared to the trichlorosilyl group.
The uniqueness of this compound lies in its high reactivity due to the presence of the trichlorosilyl group, making it suitable for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(trichloro)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOXVBXDCANBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338360 | |
Record name | bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14319-64-3 | |
Record name | bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bicycloheptenyl)trichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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